N-(3-Chlorophenyl)-N-[(N'-cycloheptylidenehydrazinecarbonyl)methyl]-4-methylbenzene-1-sulfonamide
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Overview
Description
N-(3-Chlorophenyl)-N-[(N’-cycloheptylidenehydrazinecarbonyl)methyl]-4-methylbenzene-1-sulfonamide is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a cycloheptylidenehydrazinecarbonyl moiety, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chlorophenyl)-N-[(N’-cycloheptylidenehydrazinecarbonyl)methyl]-4-methylbenzene-1-sulfonamide typically involves multiple steps:
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Formation of the Hydrazone Intermediate: : The initial step involves the reaction of 3-chlorobenzaldehyde with cycloheptylhydrazine to form the hydrazone intermediate. This reaction is usually carried out in an ethanol solvent under reflux conditions.
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Sulfonamide Formation: : The hydrazone intermediate is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. This step is typically performed in an organic solvent like dichloromethane at room temperature.
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Final Product Formation: : The final step involves the condensation of the sulfonamide intermediate with formaldehyde under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group attached to the benzene ring, forming corresponding sulfoxides or sulfones.
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Reduction: : Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
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Substitution: : The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, N-(3-Chlorophenyl)-N-[(N’-cycloheptylidenehydrazinecarbonyl)methyl]-4-methylbenzene-1-sulfonamide is used as a building block for the synthesis of more complex molecules
Biology
The compound has potential applications in the development of new pharmaceuticals. Its sulfonamide group is known for its antibacterial properties, making it a candidate for the synthesis of new antimicrobial agents.
Medicine
In medicinal chemistry, this compound can be explored for its potential as an enzyme inhibitor or receptor modulator. The presence of the hydrazone and sulfonamide groups suggests it could interact with biological targets in unique ways.
Industry
In the materials science industry, this compound can be used in the development of new polymers or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which N-(3-Chlorophenyl)-N-[(N’-cycloheptylidenehydrazinecarbonyl)methyl]-4-methylbenzene-1-sulfonamide exerts its effects depends on its application. In biological systems, it may act by inhibiting specific enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The hydrazone moiety may also interact with nucleophilic sites in proteins, leading to potential biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(3-Chlorophenyl)-4-methylbenzenesulfonamide: Lacks the hydrazone and cycloheptylidene groups, making it less complex.
N-(3-Chlorophenyl)-N’-cycloheptylidenehydrazine: Lacks the sulfonamide group, which may reduce its potential biological activity.
4-Methylbenzenesulfonamide: A simpler compound without the chlorophenyl and hydrazone groups.
Uniqueness
N-(3-Chlorophenyl)-N-[(N’-cycloheptylidenehydrazinecarbonyl)methyl]-4-methylbenzene-1-sulfonamide is unique due to its combination of functional groups, which provides a versatile platform for chemical modifications and potential biological activities. The presence of both the sulfonamide and hydrazone groups allows for diverse interactions with biological targets, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C22H26ClN3O3S |
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Molecular Weight |
448.0 g/mol |
IUPAC Name |
2-(3-chloro-N-(4-methylphenyl)sulfonylanilino)-N-(cycloheptylideneamino)acetamide |
InChI |
InChI=1S/C22H26ClN3O3S/c1-17-11-13-21(14-12-17)30(28,29)26(20-10-6-7-18(23)15-20)16-22(27)25-24-19-8-4-2-3-5-9-19/h6-7,10-15H,2-5,8-9,16H2,1H3,(H,25,27) |
InChI Key |
HKTKRBOAWGOBDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NN=C2CCCCCC2)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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